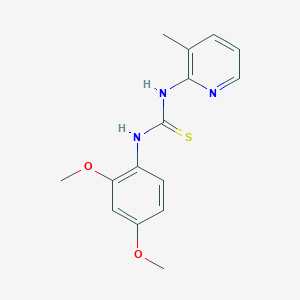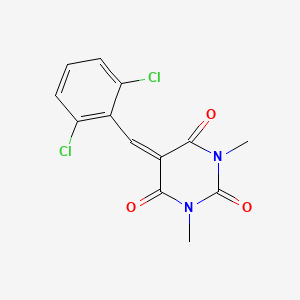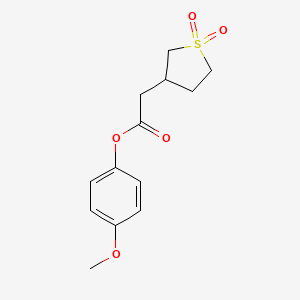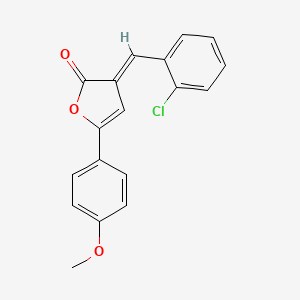
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea, also known as DMPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. By inhibiting histone deacetylases, N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea may be able to alter gene expression and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been found to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to modulate the immune system, potentially making it a useful treatment for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has several advantages for use in lab experiments. It is a relatively easy compound to synthesize, and it is stable under normal laboratory conditions. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have low toxicity in animal studies. However, there are also limitations to its use. N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea is not water-soluble, which can make it difficult to administer to cells or animals. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine its effectiveness in vivo, as well as its potential side effects. N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea also has potential applications in the treatment of viral infections and inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea involves the reaction of 2,4-dimethoxyaniline with 3-methyl-2-pyridinecarbonyl isothiocyanate. The resulting product is then purified through recrystallization to obtain N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea in its pure form.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been found to have various applications in scientific research. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has also been found to have antiviral properties, with studies showing its effectiveness against the influenza virus. Additionally, N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)thiourea has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-5-4-8-16-14(10)18-15(21)17-12-7-6-11(19-2)9-13(12)20-3/h4-9H,1-3H3,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNXUJWCGQLSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4940253.png)
![8-[2-(2-methylphenoxy)ethoxy]quinoline](/img/structure/B4940260.png)
![3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4940264.png)
![5-[(4-iodophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940278.png)


![3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4940298.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4940313.png)

![3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B4940315.png)
![4-(4-bromophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4940322.png)
![ethyl [5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4940342.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B4940352.png)
![isopropyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4940357.png)